Enhanced Molecular Weight and LogP Driven by Terphenyl Substituent
The target compound (C₃₃H₂₄O, MW 436.54 g/mol) exhibits a significantly higher molecular weight and lipophilicity compared to the parent chalcone (C₁₅H₁₂O, MW 208.25 g/mol) and related diphenylphenyl analogs [1]. Its computed LogP of 8.34 contrasts with the parent chalcone's LogP of approximately 3.5, directly impacting its solubility profile, membrane permeability in biological assays, and processability in material fabrication. This bulk also ensures a higher boiling point and lower volatility, critical for thermal deposition techniques.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 436.54 g/mol; LogP: 8.34 |
| Comparator Or Baseline | Unsubstituted Chalcone (CAS 94-41-7): MW 208.25 g/mol; LogP ~3.5 |
| Quantified Difference | MW increase: ~2.1×; LogP increase: ~4.8 units |
| Conditions | Calculated properties from chemical databases |
Why This Matters
Substantially higher MW and LogP dictate different solvent compatibility, chromatographic behavior, and biological compartmentalization, making it distinct for procurement in medicinal chemistry screens or optoelectronic device fabrication.
- [1] PubChem. (2005). Chalcone (CID 637760). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/637760 View Source
